Cas no 1609401-01-5 (3-propyl-1H-1,2,4-triazole hydrochloride)

3-propyl-1H-1,2,4-triazole hydrochloride 化学的及び物理的性質
名前と識別子
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- 3-propyl-1H-1,2,4-triazole hydrochloride
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- MDL: MFCD26959460
- インチ: 1S/C5H9N3.ClH/c1-2-3-5-6-4-7-8-5;/h4H,2-3H2,1H3,(H,6,7,8);1H
- InChIKey: IHBLZFXCRQUDJM-UHFFFAOYSA-N
- ほほえんだ: C(C1=NN=CN1)CC.Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 2
3-propyl-1H-1,2,4-triazole hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB266580-5 g |
3-Propyl-1H-1,2,4-triazole hydrochloride |
1609401-01-5 | 5g |
€365.50 | 2023-04-26 | ||
abcr | AB266580-10 g |
3-Propyl-1H-1,2,4-triazole hydrochloride |
1609401-01-5 | 10g |
€563.30 | 2023-04-26 | ||
A2B Chem LLC | AI89323-5g |
3-Propyl-1h-1,2,4-triazole hydrochloride |
1609401-01-5 | 95% | 5g |
$212.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1250168-5g |
3-propyl-1H-1,2,4-triazole hydrochloride |
1609401-01-5 | 95% | 5g |
$315 | 2025-02-19 | |
1PlusChem | 1P00J2TN-1g |
3-propyl-1H-1,2,4-triazole hydrochloride |
1609401-01-5 | 95% | 1g |
$72.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1250168-5g |
3-propyl-1H-1,2,4-triazole hydrochloride |
1609401-01-5 | 95% | 5g |
$315 | 2024-06-06 | |
abcr | AB266580-1g |
3-Propyl-1H-1,2,4-triazole hydrochloride; . |
1609401-01-5 | 1g |
€137.20 | 2025-03-19 | ||
A2B Chem LLC | AI89323-1g |
3-Propyl-1h-1,2,4-triazole hydrochloride |
1609401-01-5 | 95% | 1g |
$61.00 | 2024-04-20 | |
1PlusChem | 1P00J2TN-5g |
3-propyl-1H-1,2,4-triazole hydrochloride |
1609401-01-5 | 95% | 5g |
$240.00 | 2025-03-01 | |
eNovation Chemicals LLC | Y1250168-5g |
3-propyl-1H-1,2,4-triazole hydrochloride |
1609401-01-5 | 95% | 5g |
$315 | 2025-02-20 |
3-propyl-1H-1,2,4-triazole hydrochloride 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
3-propyl-1H-1,2,4-triazole hydrochlorideに関する追加情報
3-Propyl-1H-1,2,4-Triazole Hydrochloride: A Comprehensive Overview
3-Propyl-1H-1,2,4-triazole hydrochloride, identified by the CAS number 1609401-01-5, is a significant compound in the field of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and versatile applications across various industries. In this article, we delve into the chemical characteristics, synthesis methods, applications, and recent advancements related to 3-propyl-1H-1,2,4-triazole hydrochloride.
The molecular structure of 3-propyl-1H-1,2,4-triazole hydrochloride comprises a triazole ring substituted with a propyl group at the 3-position and a hydrochloride counterion. The triazole ring is a five-membered aromatic heterocycle containing three nitrogen atoms and two carbon atoms. This structure endows the compound with distinctive electronic properties and reactivity. The presence of the propyl group introduces steric effects and enhances the molecule's solubility in organic solvents.
The synthesis of 3-propyl-1H-1,2,4-triazole hydrochloride typically involves nucleophilic substitution or condensation reactions. Recent studies have explored green chemistry approaches to synthesize this compound using eco-friendly catalysts and solvents. For instance, researchers have employed microwave-assisted synthesis to optimize reaction conditions and minimize environmental impact.
3-Propyl-1H-1,2,4-triazole hydrochloride finds applications in diverse fields such as pharmaceuticals, agrochemicals, and materials science. In the pharmaceutical industry, it serves as an intermediate in drug synthesis due to its ability to form stable bonds with other functional groups. In agrochemicals, it acts as a fungicide or herbicide component due to its biocidal properties.
Recent research has highlighted the potential of 3-propyl-1H-1,2,4-triazole hydrochloride in catalytic applications. Scientists have investigated its role as a ligand in transition metal-catalyzed reactions, demonstrating enhanced catalytic efficiency in processes such as hydrogenation and oxidation.
In conclusion, 3-propyl-1H-1,2,4-triazole hydrochloride, with its unique chemical properties and versatile applications, remains a focal point in contemporary chemical research. Its continued exploration across various domains underscores its significance in advancing scientific and industrial frontiers.
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